5-(4-chlorobenzyl)-N-(2-methoxyethyl)-7-methyl-4-oxo-4,5-dihydro[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a novel compound that has been disclosed to inhibit JAK . It can be prepared as a pharmaceutical composition and may be used for the prevention and treatment of a variety of conditions in mammals including humans, such as inflammatory conditions, autoimmune diseases, proliferative diseases, transplantation rejection, diseases involving impairment of cartilage turnover, congenital cartilage malformations, and/or diseases associated with hypersecretion of IL6 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of [1,2,4]-triazole bearing amino acid derivatives were synthesized under green chemistry conditions via a multicomponent reaction using lemon juice as an acidic catalyst .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, derivatives of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone and its cycloalkane and cycloalkene condensed analogues have been synthesized through a three-step reaction sequence .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described. An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Scientific Research Applications
Selective Human A3 Adenosine Receptor Antagonists
1,2,4-Triazolo[1,5-a]quinoxaline derivatives have been explored for their potential as human A3 adenosine receptor antagonists. This research has yielded compounds with significant potency and selectivity, offering insights into the structural and electrostatic requirements for receptor recognition and binding. These findings support the compounds' potential in designing new therapeutic agents targeting the human A3 adenosine receptor, with implications for treating various diseases (Catarzi et al., 2005).
Synthesis of Novel Selective AMPA Receptor Antagonists
The synthesis and biological evaluation of analogues of triazoloquinoxaline derivatives have revealed their activity as novel and selective AMPA receptor antagonists. This research contributes to the understanding of structure-activity relationships among these compounds, highlighting their potential in developing new treatments for neurological disorders (Catarzi et al., 2004).
Chemical Properties Exploration
Studies on nucleophilic reactions of related compounds have provided insights into their chemical behavior and reactivity. These findings are essential for further chemical modifications and the synthesis of novel derivatives with potential scientific and pharmacological applications (Hamby & Bauer, 1987).
Antimicrobial Activity
Research on quinoline derivatives containing an azole nucleus has shown good to moderate antimicrobial activity against a variety of microorganisms. These studies contribute to the search for new antimicrobial agents with potential applications in combating infectious diseases (Özyanik et al., 2012).
Anticancer Activity
The synthesis of 1,2,4-triazolo[4,3-a]quinoline-derived ureas and their evaluation for anticancer activity has identified compounds with significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This research highlights the potential of these compounds as leads for developing new anticancer therapies (Reddy et al., 2015).
Mechanism of Action
Future Directions
The compound’s potential for the prevention and treatment of various conditions suggests that it could be a promising area for future research . Further studies could focus on optimizing the compound’s structure to enhance its efficacy and reduce potential side effects. Additionally, more research is needed to fully understand the compound’s mechanism of action and to explore its potential applications in treating other diseases.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-18-12-16-30(17-13-18)24-26(28-15-14-27-24)32-21-9-6-20(7-10-21)25(31)29-23-11-8-19-4-2-3-5-22(19)23/h2-7,9-10,14-15,18,23H,8,11-13,16-17H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIGHBRRNQATHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NC4CCC5=CC=CC=C45 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.